molecular formula C8H9ClO2S B2832845 3-Ethylbenzene-1-sulfonyl chloride CAS No. 34586-44-2

3-Ethylbenzene-1-sulfonyl chloride

Cat. No.: B2832845
CAS No.: 34586-44-2
M. Wt: 204.67
InChI Key: VIVGANIZOCUFFE-UHFFFAOYSA-N
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Description

3-Ethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzene, where a sulfonyl chloride group is attached to the benzene ring at the 1-position, and an ethyl group is attached at the 3-position. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and industrial chemistry.

Mechanism of Action

Target of Action

The primary target of 3-Ethylbenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound acts as an electrophile, interacting with the pi electrons of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :

Biochemical Pathways

It’s known that the compound can participate in electrophilic substitution reactions, which are crucial in the synthesis of various benzene derivatives .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This process allows for the synthesis of various benzene derivatives, which can have numerous applications in fields like pharmaceuticals and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is crucial for the second step of the reaction . Additionally, the reaction is typically carried out under controlled temperature conditions .

: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution : this compound | 34586-44-2 - MilliporeSigma

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of 3-ethylbenzene followed by chlorination. The typical synthetic route involves:

    Sulfonation: 3-Ethylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group, forming 3-ethylbenzenesulfonic acid.

    Chlorination: The sulfonic acid is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The compound can be reduced to 3-ethylbenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, oxidation reactions can occur under specific conditions, leading to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary and secondary amines, and alcohols are used. The reactions typically occur at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents, often used in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts depending on the nucleophile.

    Reduction: Yields 3-ethylbenzenesulfonamide.

    Oxidation: Forms 3-ethylbenzenesulfonic acid or its derivatives.

Scientific Research Applications

3-Ethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Research: Used to modify biomolecules, such as proteins and peptides, through sulfonation reactions, aiding in the study of protein function and interactions.

    Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industrial Chemistry: Acts as a reagent in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

3-Ethylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Benzene-1-sulfonyl chloride: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.

    4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride): Contains a methyl group instead of an ethyl group, commonly used in organic synthesis for similar purposes.

    2-Ethylbenzene-1-sulfonyl chloride: The ethyl group is positioned differently, which can affect the compound’s reactivity and steric properties.

Uniqueness: The presence of the ethyl group at the 3-position in this compound provides unique steric and electronic properties, influencing its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

3-ethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVGANIZOCUFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34586-44-2
Record name 3-ethylbenzene-1-sulfonyl chloride
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